molecular formula C26H27NO5S B2665599 Ethyl 5-(2,4-dimethylbenzenesulfonamido)-2-propylnaphtho[1,2-B]furan-3-carboxylate CAS No. 442553-43-7

Ethyl 5-(2,4-dimethylbenzenesulfonamido)-2-propylnaphtho[1,2-B]furan-3-carboxylate

Cat. No.: B2665599
CAS No.: 442553-43-7
M. Wt: 465.56
InChI Key: OPUYSLVAGIIHTR-UHFFFAOYSA-N
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Description

Ethyl 5-(2,4-dimethylbenzenesulfonamido)-2-propylnaphtho[1,2-B]furan-3-carboxylate is a complex organic compound that belongs to the class of naphthofuran derivatives. This compound is characterized by its unique structure, which includes a naphthofuran core, an ethyl ester group, and a sulfonamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,4-dimethylbenzenesulfonamido)-2-propylnaphtho[1,2-B]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving a naphthalene derivative and a furan derivative under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the naphthofuran intermediate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,4-dimethylbenzenesulfonamido)-2-propylnaphtho[1,2-B]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthofuran core.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

Ethyl 5-(2,4-dimethylbenzenesulfonamido)-2-propylnaphtho[1,2-B]furan-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,4-dimethylbenzenesulfonamido)-2-propylnaphtho[1,2-B]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The naphthofuran core can intercalate with DNA, disrupting its function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(2,4-dimethylbenzenesulfonamido)-2-propylnaphtho[1,2-B]furan-3-carboxylate: Unique due to its specific combination of functional groups and structure.

    Other Naphthofuran Derivatives: Compounds with similar naphthofuran cores but different substituents.

    Sulfonamide Derivatives: Compounds with sulfonamide groups but different core structures.

Uniqueness

This compound is unique due to its specific combination of a naphthofuran core, a sulfonamide group, and an ethyl ester group

Properties

IUPAC Name

ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-propylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO5S/c1-5-9-22-24(26(28)31-6-2)20-15-21(18-10-7-8-11-19(18)25(20)32-22)27-33(29,30)23-13-12-16(3)14-17(23)4/h7-8,10-15,27H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUYSLVAGIIHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C=C(C=C4)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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